molecular formula C21H25N3O4 B2970798 1-(2-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894017-05-1

1-(2-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2970798
CAS No.: 894017-05-1
M. Wt: 383.448
InChI Key: QGKUUCUKHXHZHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a urea derivative characterized by two distinct aromatic moieties and a pyrrolidinone ring. The compound features:

  • A 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl group, which introduces conformational rigidity via the pyrrolidinone ring and hydrogen-bonding capacity through the ketone oxygen.

Properties

IUPAC Name

1-[2-(2-methoxyphenyl)ethyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-27-18-8-5-7-17(13-18)24-14-16(12-20(24)25)23-21(26)22-11-10-15-6-3-4-9-19(15)28-2/h3-9,13,16H,10-12,14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKUUCUKHXHZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that can be represented as follows:

  • Molecular Formula : C19H24N2O4
  • IUPAC Name : this compound

The structural formula indicates the presence of methoxy groups, which are known to influence biological activity through various pathways.

Research indicates that compounds with similar structural motifs often engage in interactions with key biological targets, such as:

  • Nuclear Factor Erythroid 2–Related Factor 2 (Nrf2) : This transcription factor plays a crucial role in cellular defense against oxidative stress. Compounds that activate Nrf2 can enhance the expression of antioxidant genes, thereby providing protective effects against cellular damage .
  • Endocrine Modulation : Methoxy-substituted compounds have been shown to exhibit estrogenic and antiandrogenic activities. These effects may be mediated through interactions with estrogen and androgen receptors, impacting hormonal balance and related physiological processes .

Biological Activity

The biological activity of the compound can be summarized as follows:

Activity Description
Antioxidant Effects Enhances the expression of antioxidant genes via Nrf2 activation, providing cellular protection .
Endocrine Disruption Exhibits weak estrogenic and antiandrogenic activities, potentially influencing reproductive health .
Neuroprotective Potential Preliminary studies suggest possible neuroprotective effects, warranting further investigation.

Case Studies

  • Neuroprotection in Animal Models : In a study involving rodents, administration of methoxyphenethyl derivatives demonstrated reduced oxidative stress markers in brain tissues, suggesting potential for neuroprotection against neurodegenerative diseases.
  • Metabolomics Approach : Recent advancements in metabolomics have identified bioactive metabolites derived from similar compounds that modulate cellular pathways involved in inflammation and oxidative stress. This highlights the importance of metabolic profiling in understanding the compound's biological effects .

Research Findings

Recent literature emphasizes the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound:

  • In vitro Studies : Laboratory studies have shown that derivatives exhibit varying degrees of activity against cancer cell lines, with some displaying significant cytotoxic effects.
  • Clinical Relevance : Ongoing clinical trials are investigating the efficacy of related compounds in treating chronic conditions such as diabetes and chronic kidney disease, where Nrf2 activation plays a therapeutic role .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical properties of 1-(2-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea with analogous urea derivatives from the literature:

Compound Name Substituents (R1, R2) Yield (%) Molecular Weight (g/mol) Biological Activity/Notes Reference
This compound (Target) R1: 2-Methoxyphenethyl; R2: 3-Methoxyphenyl-pyrrolidinone N/A ~413.4 (estimated) Hypothesized enhanced binding due to pyrrolidinone rigidity
1-(4-Cyanophenyl)-3-(3-methoxyphenyl)urea (6l) R1: 4-Cyanophenyl; R2: 3-Methoxyphenyl 83.0 268.1 High yield; potential kinase modulation
1-(4-Cyanophenyl)-3-(3,5-di(trifluoromethyl)phenyl)urea (6m) R1: 4-Cyanophenyl; R2: 3,5-CF3-phenyl 82.8 373.4 Increased lipophilicity; possible CNS targets
1-(4-Cyanophenyl)-3-(3-chloro-4-(trifluoromethyl)phenyl)urea (6o) R1: 4-Cyanophenyl; R2: 3-Cl-4-CF3-phenyl 83.5 340.0 Halogenation may enhance metabolic stability
1-Methyl-3-(5-nitropyridin-2-yl)urea (Analog from ) R1: Methyl; R2: 5-Nitropyridinyl N/A ~196.1 Glucokinase activation (e.g., compound 1)

Key Observations:

Structural Complexity: The target compound’s pyrrolidinone moiety introduces conformational rigidity absent in simpler analogs like 6l–6o. This may enhance binding specificity to targets requiring defined spatial arrangements (e.g., enzyme active sites) .

Molecular Weight : The target compound’s higher molecular weight (~413.4 vs. 268.1–373.4 in analogs) may limit blood-brain barrier penetration, contrasting with trifluoromethyl-containing analogs (e.g., 6m) prioritized for CNS applications .

Research Findings and Implications

Pharmacological Potential

  • Enzyme Targeting: The pyrrolidinone ring’s ketone oxygen could mimic carbonyl groups in enzyme substrates (e.g., ATP-binding pockets), positioning the compound as a kinase or protease inhibitor candidate.
  • Solubility vs. Bioavailability : While methoxy groups enhance water solubility, the compound’s overall lipophilicity (logP estimated >3) may necessitate formulation strategies for oral bioavailability .

Limitations and Contradictions

  • Activity Trade-offs: While pyrrolidinone rigidity may improve binding, it could reduce conformational flexibility required for allosteric modulation observed in simpler ureas (e.g., glucokinase activators in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.